CAS number and identifiers for [2-(2-Methylpropoxy)phenyl]methanamine
CAS number and identifiers for [2-(2-Methylpropoxy)phenyl]methanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of [2-(2-Methylpropoxy)phenyl]methanamine, a chemical intermediate of interest in pharmaceutical development. Due to the limited availability of public data on this specific compound, this guide synthesizes known identifiers, predicted physicochemical properties, and plausible synthetic and analytical methodologies. A key finding from available data indicates its potential relevance as an impurity in the synthesis of the atypical antipsychotic, Pimavanserin. This document is intended for researchers, scientists, and professionals in drug development, offering a structured approach to understanding and working with this compound despite the sparse literature.
Introduction and Structural Elucidation
[2-(2-Methylpropoxy)phenyl]methanamine is an aromatic amine with a benzylamine core structure. The ortho-position of the phenyl ring is substituted with an isobutoxy group. This structural arrangement, particularly the presence of a primary amine and a bulky ether group, dictates its chemical reactivity and potential applications as a building block in organic synthesis. Its primary significance appears to be as a potential impurity or intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1]
The fundamental structure of the molecule is depicted below:
Caption: 2D Structure of [2-(2-Methylpropoxy)phenyl]methanamine
Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical entity is critical for regulatory and research purposes. The following table summarizes the key identifiers for [2-(2-Methylpropoxy)phenyl]methanamine.
| Identifier | Value | Source |
| CAS Number | 37806-37-4 | PubChem |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| IUPAC Name | [2-(2-methylpropoxy)phenyl]methanamine | PubChem |
| InChI | InChI=1S/C11H17NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 | PubChem |
| InChIKey | KJYRIJFDSZQEHR-UHFFFAOYSA-N | PubChem |
| SMILES | CC(C)COC1=CC=CC=C1CN | PubChem |
The physicochemical properties of a compound are essential for predicting its behavior in various systems, including its solubility, stability, and potential for biological interactions. The data presented below are largely predicted due to a lack of published experimental values.
| Property | Predicted Value | Notes |
| XLogP3 | 2.1 | A measure of lipophilicity, suggesting moderate solubility in organic solvents. |
| Hydrogen Bond Donor Count | 1 | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. |
| Topological Polar Surface Area | 35.25 Ų | Suggests potential for membrane permeability. |
| pKa | 9.5 - 10.5 | Estimated for the primary amine, indicating it will be protonated at physiological pH. |
| Boiling Point | ~250-270 °C at 760 mmHg | Estimated based on structurally similar compounds. |
Proposed Synthetic Pathways
While no specific, peer-reviewed synthesis of [2-(2-Methylpropoxy)phenyl]methanamine has been found in the public domain, plausible synthetic routes can be proposed based on standard organic chemistry transformations. The choice of starting material and reaction sequence would depend on factors such as cost, scalability, and desired purity.
A likely precursor for the synthesis is a commercially available ortho-substituted benzene derivative, such as 2-isobutoxybenzaldehyde or 2-isobutoxybenzonitrile.
Pathway A: Reductive Amination of 2-Isobutoxybenzaldehyde
This is a common and efficient method for the synthesis of benzylamines from the corresponding benzaldehydes.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol Outline:
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Imine Formation: 2-Isobutoxybenzaldehyde is reacted with an ammonia source (e.g., ammonia in methanol or ammonium chloride) to form the corresponding imine in situ.
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Reduction: The imine is then reduced to the primary amine using a suitable reducing agent. Sodium borohydride is a mild and common choice for this transformation. Alternatively, catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) can be employed.
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Work-up and Purification: The reaction mixture is worked up to remove reagents and byproducts, typically involving an aqueous wash and extraction with an organic solvent. The final product can be purified by distillation or column chromatography.
Pathway B: Reduction of 2-Isobutoxybenzonitrile
The reduction of a nitrile group is another robust method for the synthesis of primary amines.
Caption: Proposed synthesis via nitrile reduction.
Experimental Protocol Outline:
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Preparation of Nitrile: 2-Isobutoxybenzonitrile can be synthesized from 2-isobutoxybenzaldehyde via its oxime, followed by dehydration, or through a nucleophilic aromatic substitution reaction on a suitable precursor.
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Reduction: The nitrile is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Catalytic hydrogenation with Raney Nickel is also a viable, though often more vigorous, method.[2][3]
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Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up to remove the metal salts. The product is then extracted and purified as described in Pathway A.
Applications in Drug Development: The Pimavanserin Connection
The most concrete piece of information regarding the application of [2-(2-Methylpropoxy)phenyl]methanamine comes from a vendor identifying it as "Pimavanserin Impurity 32".[1] Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.
This suggests that [2-(2-Methylpropoxy)phenyl]methanamine may arise as an impurity during the synthesis of Pimavanserin or one of its key intermediates. Therefore, its primary relevance to drug development professionals is in the context of impurity profiling, reference standard characterization, and process optimization to control its formation.
The presence of impurities in an API is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.
Analytical Characterization
A robust analytical strategy is essential for the confirmation of the structure and the determination of the purity of [2-(2-Methylpropoxy)phenyl]methanamine. The following techniques would be appropriate for its characterization.
| Analytical Technique | Expected Observations and Applications |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would show characteristic signals for the aromatic protons, the benzylic CH₂ group, the isobutoxy group (CH₂, CH, and two CH₃), and the amine NH₂ protons. ¹³C NMR: Would show the corresponding signals for all the carbon atoms in the molecule. 2D NMR techniques (COSY, HSQC, HMBC) would be used for unambiguous assignment of all signals. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) would be suitable. The molecular ion peak would be expected at m/z 179. Fragmentation patterns would likely involve the loss of the isobutoxy group and cleavage at the benzylic position. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would be appropriate for purity determination. UV detection at around 254 nm would be suitable due to the presence of the benzene ring. |
| Gas Chromatography (GC) | Given its likely volatility, GC with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) would be an excellent method for purity assessment and identification of volatile impurities. |
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for [2-(2-Methylpropoxy)phenyl]methanamine. However, based on its chemical structure (an aromatic amine), general safety precautions should be observed.
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Hazard Classification (Predicted): Likely to be classified as an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or absorbed through the skin.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
[2-(2-Methylpropoxy)phenyl]methanamine is a chemical compound with limited available data. Its primary relevance for the intended audience of researchers and drug development professionals appears to be as a potential impurity in the synthesis of Pimavanserin. This guide has provided a comprehensive summary of its known identifiers, predicted properties, and proposed synthetic and analytical methods. The information presented herein should serve as a valuable resource for those working with or encountering this compound, enabling a more informed and scientifically sound approach to its handling, synthesis, and analysis.
References
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PubChem. (n.d.). [2-(2-Methylpropoxy)phenyl]methanamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Reusability of the Pd/Al2O3 catalyst for the reduction of benzonitrile.... Retrieved February 15, 2026, from [Link]
